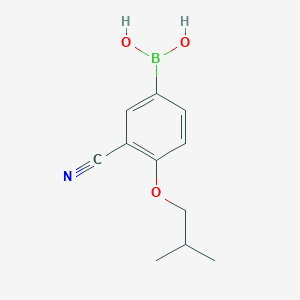
(3-Cyano-4-isobutoxyphenyl)boronic acid
Vue d'ensemble
Description
(3-Cyano-4-isobutoxyphenyl)boronic acid is an organic compound with the molecular formula C11H14BNO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a cyano group (-CN) and an isobutoxy group (-OCH2CH(CH3)2) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-isobutoxyphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the electrophilic borylation of aryl Grignard reagents, which are prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride (iPrMgCl·LiCl) at 0°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation reactions using nickel catalysts such as Ni(COD)2 and ligands like ICy·HCl, with 2-ethoxyethanol as a cosolvent . These methods ensure high yields and efficiency, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyano-4-isobutoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as H2O2 for oxidation reactions.
Bases: Like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for coupling reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3-Cyano-4-isobutoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyano-4-isobutoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The cyano group can also influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
(4-Isobutoxyphenyl)boronic Acid: Similar structure but lacks the cyano group.
3-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group.
4-Formylphenylboronic Acid: Another formyl-substituted boronic acid.
Uniqueness: (3-Cyano-4-isobutoxyphenyl)boronic acid is unique due to the presence of both the cyano and isobutoxy groups, which can significantly influence its reactivity and applications in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLYHURWZGCNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














